molecular formula C14H19N3O3 B2678689 N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide CAS No. 1385267-93-5

N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide

Cat. No. B2678689
CAS RN: 1385267-93-5
M. Wt: 277.324
InChI Key: SBRLCVBZEIECOQ-UHFFFAOYSA-N
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Description

“N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide” is a chemical compound. It is a derivative of cyanoacetamides, which are considered one of the most important precursors for heterocyclic synthesis . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are privileged structures and are considered one of the most important precursors for heterocyclic synthesis . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Synthesis and Characterization

A study presents the identification and synthesis of a compound similar to N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide, showcasing its classification as a 'research chemical'. This compound was obtained from an Internet vendor and showcased a pyrazole ring system indicative of a bioisosteric replacement of an indazole ring, commonly associated with synthetic cannabinoids. The synthesis and analytical characterization included chromatographic, spectroscopic, and mass spectrometric platforms, highlighting the complexity and precision required in synthesizing and identifying novel chemical entities in scientific research (McLaughlin et al., 2016).

Biological Activity Studies

Research into the biological activities of derivatives of furan carboxylate compounds, which share a similar structural motif with the queried compound, has shown potential cytotoxic effects against cancer cell lines and antimicrobial activities against various bacteria. One study focused on the synthesis of methyl-5-(hydroxymethyl)-2-furan carboxylate and its derivatives, examining their cytotoxicity against cancer cell lines and their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The amine derivative displayed potent biological activity, underscoring the potential therapeutic applications of such compounds in treating cancer and bacterial infections (Phutdhawong et al., 2019).

Analytical and Spectral Studies

The analytical and spectral study of furan ring-containing organic ligands, including derivatives similar to the queried compound, has contributed significantly to understanding the chemical properties and reactivity of such compounds. Research in this area includes synthesizing and characterizing transition metal complexes of furan-containing ligands, exploring their chelating properties and antimicrobial activities. These studies provide insights into the chemical behavior of furan derivatives and their potential applications in developing new materials and pharmaceutical agents (Patel, 2020).

Future Directions

The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents . This suggests that there is ongoing research into the potential applications of these compounds, including “N-[1-[Cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide”.

properties

IUPAC Name

N-[1-[cyanomethyl(ethyl)amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-4-17(8-7-15)14(19)12(10(2)3)16-13(18)11-6-5-9-20-11/h5-6,9-10,12H,4,8H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBRLCVBZEIECOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC#N)C(=O)C(C(C)C)NC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(cyanomethyl)-N-ethyl-2-[(furan-2-yl)formamido]-3-methylbutanamide

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